molecular formula C27H39Eu B12060023 Tris(tetramethylcyclopentadienyl)europium(III), 99.9%

Tris(tetramethylcyclopentadienyl)europium(III), 99.9%

Cat. No.: B12060023
M. Wt: 515.6 g/mol
InChI Key: SEHXYMOUURJNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(tetramethylcyclopentadienyl)europium(III) is an organometallic compound with the chemical formula C27H39Eu. It is a coordination complex where europium is bonded to three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(tetramethylcyclopentadienyl)europium(III) can be synthesized through the reaction of europium trichloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:

EuCl3+3C9H13Eu(C9H13)3+3HCl\text{EuCl}_3 + 3 \text{C}_9\text{H}_{13} \rightarrow \text{Eu}(\text{C}_9\text{H}_{13})_3 + 3 \text{HCl} EuCl3​+3C9​H13​→Eu(C9​H13​)3​+3HCl

where EuCl3 is europium trichloride and C9H13 is tetramethylcyclopentadiene .

Industrial Production Methods: Industrial production of tris(tetramethylcyclopentadienyl)europium(III) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as sublimation or recrystallization, is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(tetramethylcyclopentadienyl)europium(III) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(tetramethylcyclopentadienyl)europium(III) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(tetramethylcyclopentadienyl)europium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The europium center acts as a Lewis acid, activating substrates and promoting catalytic reactions. The tetramethylcyclopentadienyl ligands stabilize the europium center and enhance its reactivity. Molecular targets and pathways involved include coordination with organic molecules and activation of specific functional groups .

Comparison with Similar Compounds

Comparison: Tris(tetramethylcyclopentadienyl)europium(III) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide enhanced stability and reactivity compared to other cyclopentadienyl complexes. This compound exhibits distinct catalytic properties and is particularly effective in reactions requiring high reactivity and selectivity .

Properties

Molecular Formula

C27H39Eu

Molecular Weight

515.6 g/mol

InChI

InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;

InChI Key

SEHXYMOUURJNBC-UHFFFAOYSA-N

Canonical SMILES

C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Eu]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.